1-(4-Chlorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea is a synthetic organic compound characterized by the presence of a chlorophenyl group and a diisopropylamino butynyl group attached to a urea moiety
Mechanism of Action
Mode of Action
The mode of action of 1-(4-Chlorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea involves a Rhodium (III)-catalyzed, hydrazine-directed C–H functionalization pathway . This process is based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol .
Biochemical Pathways
The biochemical pathway affected by This compound involves the [4+1] annulation, which provides a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chloroaniline with an appropriate alkyne to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with diisopropylamine under specific conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Implementing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its unique structural features.
Materials Science: Used in the development of advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological systems and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(4-(diethylamino)but-2-yn-1-yl)urea
- 1-(4-Bromophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea
Uniqueness
1-(4-Chlorophenyl)-3-(4-(diisopropylamino)but-2-yn-1-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[di(propan-2-yl)amino]but-2-ynyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O/c1-13(2)21(14(3)4)12-6-5-11-19-17(22)20-16-9-7-15(18)8-10-16/h7-10,13-14H,11-12H2,1-4H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDWFAVTQXMYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)NC1=CC=C(C=C1)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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